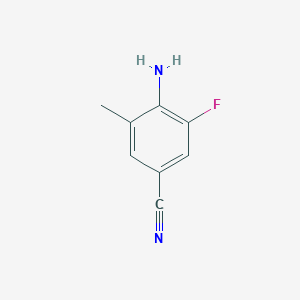

4-Amino-3-fluoro-5-methylbenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-fluoro-5-methylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c1-5-2-6(4-10)3-7(9)8(5)11/h2-3H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMIMWMUYANKVIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-3-fluoro-5-methylbenzonitrile

CAS Number: 1465326-80-0

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-3-fluoro-5-methylbenzonitrile, a fluorinated aromatic amine of significant interest in medicinal chemistry and drug discovery. While specific literature on this compound is emerging, this document consolidates available data and presents a scientifically grounded perspective on its synthesis, physicochemical properties, spectroscopic characterization, and potential applications. By drawing parallels with structurally related aminobenzonitriles, this guide aims to serve as a valuable resource for researchers exploring the utility of this molecule as a versatile building block in the design of novel therapeutics.

Introduction: The Significance of Fluorinated Benzonitriles in Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. Similarly, the benzonitrile moiety is a key pharmacophore present in numerous approved drugs, where it can act as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups. The combination of these features in this compound makes it a promising scaffold for the development of novel enzyme inhibitors and other therapeutic agents. The strategic placement of the fluorine atom, amino group, and methyl group on the benzonitrile core allows for fine-tuning of its electronic and steric properties, offering a versatile platform for structure-activity relationship (SAR) studies.

Physicochemical and Structural Properties

Based on its chemical structure, this compound is a crystalline solid at room temperature. Its key physicochemical properties, sourced from available supplier information and computational predictions, are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1465326-80-0 | [1][2] |

| Molecular Formula | C₈H₇FN₂ | [2] |

| Molecular Weight | 150.16 g/mol | [2] |

| Appearance | Predicted to be a solid | Inferred |

| Purity | >95% (as available commercially) | [2] |

| Predicted XLogP3 | 1.4 | [3] |

| Predicted Hydrogen Bond Donor Count | 1 | [3] |

| Predicted Hydrogen Bond Acceptor Count | 2 | [3] |

Chemical Structure:

Chemical Structure of this compound

Proposed Synthetic Pathways

While a specific, peer-reviewed synthesis of this compound has not been prominently published, a plausible and efficient synthetic route can be proposed based on established methodologies for analogous compounds. Two primary strategies are outlined below.

Route A: Reduction of a Nitro Precursor

This common and reliable method involves the synthesis of a nitrated intermediate, followed by its reduction to the corresponding amine.

Workflow Diagram:

Proposed Synthesis via Reduction of a Nitro Intermediate

Step-by-Step Protocol:

-

Nitration of 3-Fluoro-5-methylaniline: 3-Fluoro-5-methylaniline can be nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to regioselectively introduce a nitro group at the C4 position, yielding 3-Fluoro-5-methyl-4-nitroaniline. The directing effects of the amino and fluoro groups are key to controlling the regioselectivity of this electrophilic aromatic substitution.

-

Sandmeyer Reaction: The resulting 3-Fluoro-5-methyl-4-nitroaniline can then undergo a Sandmeyer reaction. Diazotization of the amino group with sodium nitrite in an acidic medium, followed by treatment with copper(I) cyanide, will replace the diazonium group with a nitrile group to afford 3-Fluoro-5-methyl-4-nitrobenzonitrile.

-

Reduction of the Nitro Group: The final step involves the reduction of the nitro group to an amine. This can be achieved using various reducing agents, such as tin(II) chloride dihydrate in ethanol, iron powder in acidic medium, or catalytic hydrogenation (H₂ gas with a palladium-on-carbon catalyst).[4] This reduction yields the target compound, this compound.

Route B: Direct Fluorination

An alternative approach could involve the direct fluorination of a suitable precursor, although achieving the desired regioselectivity can be challenging.

Workflow Diagram:

Proposed Synthesis via Direct Fluorination

Step-by-Step Protocol:

-

Electrophilic Fluorination: Starting with 4-Amino-5-methylbenzonitrile, direct fluorination could be attempted using an electrophilic fluorinating agent such as N-Fluorobis(phenyl)sulfonimide (NFSI) or 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor™). The amino group is a strong activating group and will direct the electrophilic fluorine to the ortho and para positions. In this case, the desired product would be the ortho-fluorinated isomer. Careful optimization of reaction conditions would be crucial to control regioselectivity and minimize side reactions.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino group protons, and the methyl group protons.

-

Aromatic Protons: Two singlets or narrow doublets are expected in the aromatic region (typically δ 6.5-7.5 ppm), corresponding to the two non-equivalent protons on the benzene ring. The coupling constants will be influenced by the adjacent fluorine atom.

-

Amino Protons: A broad singlet for the -NH₂ protons is anticipated, likely in the range of δ 3.5-5.0 ppm. The chemical shift of this peak can be concentration-dependent and may exchange with D₂O.

-

Methyl Protons: A sharp singlet for the -CH₃ protons is expected in the upfield region, typically around δ 2.0-2.5 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts will be influenced by the electron-donating amino and methyl groups and the electron-withdrawing fluoro and nitrile groups. Key signals would include those for the nitrile carbon (δ ~115-120 ppm), the aromatic carbons directly attached to fluorine (with a characteristic large ¹J C-F coupling constant), and the other aromatic carbons, as well as the methyl carbon (δ ~15-20 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule.[5][6][7][8]

-

N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.

-

C≡N Stretching: A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹ for the nitrile group.

-

C-F Stretching: A strong absorption band in the region of 1200-1300 cm⁻¹ due to the carbon-fluorine bond.

-

Aromatic C-H and C=C Stretching: Characteristic absorptions in the aromatic region.

Mass Spectrometry (MS)

In a mass spectrum, this compound is expected to show a prominent molecular ion (M⁺) peak at m/z 150.16, corresponding to its molecular weight.[2] The fragmentation pattern would likely involve the loss of small neutral molecules such as HCN. Since fluorine is monoisotopic, the isotopic pattern of the molecular ion peak will be straightforward.[9]

Potential Applications in Drug Discovery and Development

Substituted aminobenzonitriles are valuable scaffolds in medicinal chemistry, known to exhibit a range of biological activities. The unique combination of functional groups in this compound suggests its potential as a key intermediate for the synthesis of various therapeutic agents.

Conceptual Signaling Pathway Involvement:

Potential Role as an Enzyme Inhibitor Precursor

-

Enzyme Inhibition: The benzonitrile moiety can act as a crucial binding element in the active site of various enzymes. Derivatives of this compound could be designed as inhibitors of protein kinases, which are often dysregulated in cancer and inflammatory diseases. The amino group provides a convenient handle for further chemical modifications to optimize binding affinity and selectivity.

-

Antimicrobial and Antiviral Agents: The aminobenzonitrile scaffold is also found in compounds with antimicrobial and antiviral activities. Further derivatization of this compound could lead to the discovery of novel agents to combat infectious diseases.

-

Central Nervous System (CNS) Active Compounds: The ability of fluorine to improve blood-brain barrier penetration makes this compound an attractive starting point for the synthesis of CNS-active agents.

Chemical Reactivity and Further Functionalization

The functional groups of this compound offer multiple avenues for chemical modification, making it a versatile building block for combinatorial chemistry and lead optimization.

-

N-Alkylation and N-Acylation: The primary amino group can be readily alkylated or acylated to introduce a wide variety of substituents, allowing for the exploration of SAR.

-

Diazotization and Subsequent Reactions: The amino group can be converted to a diazonium salt, which can then be replaced by a range of other functional groups through Sandmeyer-type reactions.

-

Reactions of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing further opportunities for diversification.

-

Cross-Coupling Reactions: The aromatic ring can potentially participate in cross-coupling reactions, although the existing substituents will influence the reactivity.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a promising and versatile building block for the synthesis of novel compounds with potential therapeutic applications. While detailed experimental data for this specific molecule is currently limited, this technical guide provides a solid foundation for researchers by proposing plausible synthetic routes, predicting its spectroscopic characteristics, and highlighting its potential in medicinal chemistry. As research in this area progresses, the utility of this and related fluorinated benzonitriles in drug discovery is expected to expand significantly.

References

- 1. bldpharm.com [bldpharm.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. 4-Amino-2-fluoro-5-methylbenzonitrile | C8H7FN2 | CID 14621073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis routes of 5-Amino-2-fluorobenzonitrile [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. IR spectroscopy of the 4-aminobenzonitrile-Ar cluster in the S0, S1 neutral and D0 cationic states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Aminobenzonitrile(873-74-5) IR Spectrum [chemicalbook.com]

- 8. 2-Aminobenzonitrile(1885-29-6) IR Spectrum [chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to 4-Amino-3-fluoro-5-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-3-fluoro-5-methylbenzonitrile (C₈H₇FN₂), a fluorinated aromatic nitrile of significant interest in medicinal chemistry and materials science. While detailed experimental data for this specific compound (CAS 1465326-80-0) remains largely proprietary, this document synthesizes available information on closely related analogues and general principles of organic synthesis and analysis to offer a robust framework for its study and application. We will explore its molecular structure, physicochemical properties, plausible synthetic routes, spectroscopic characteristics, and its emerging role as a critical building block in the development of novel therapeutics. This guide is intended to be a valuable resource for researchers navigating the synthesis and application of this and similar fluorinated scaffolds.

Introduction: The Strategic Importance of Fluorinated Benzonitriles

The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery.[1] The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the C-F bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] When combined with a nitrile group, a versatile functional handle, the resulting fluorinated benzonitrile scaffold becomes a highly valuable intermediate in the synthesis of complex pharmaceuticals. The nitrile group itself is a bioisostere for various functional groups and can participate in key hydrogen bonding interactions within protein active sites.

This compound is a prime example of this class of compounds, incorporating a trifunctionalized aromatic ring that offers multiple avenues for synthetic diversification. The strategic placement of the fluorine, amino, and methyl groups creates a unique electronic and steric environment, making it a desirable precursor for targeted drug design.

Physicochemical and Structural Properties

While experimentally determined data for this compound is not widely published, we can predict its key properties based on its structure and data from analogous compounds.

| Property | Predicted Value/Information | Basis of Prediction |

| Molecular Formula | C₈H₇FN₂ | Confirmed by multiple chemical suppliers.[2][3] |

| Molecular Weight | 150.16 g/mol | Calculated from the molecular formula.[3] |

| CAS Number | 1465326-80-0 | Confirmed by multiple chemical suppliers.[2][3] |

| Appearance | Likely an off-white to beige crystalline solid | Based on similar aminobenzonitrile compounds. |

| Melting Point | Not available. Likely in the range of 80-120 °C | Analogy with related compounds like 4-Aminobenzonitrile (83-85 °C) and 4-Amino-3-fluorobenzonitrile (86-90 °C).[4][5][6] |

| Solubility | Expected to be soluble in organic solvents like ethyl acetate, dichloromethane, and chloroform; sparingly soluble in water. | General solubility of aminobenzonitriles.[5] |

| pKa | The amino group is expected to be weakly basic. | The electron-withdrawing effects of the nitrile and fluorine will reduce the basicity of the aniline nitrogen. |

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

-

Nitration of 3-Fluoro-5-methylaniline:

-

Rationale: Introduction of a nitro group, which can later be reduced to the target amino group. The directing effects of the existing amino and methyl groups will likely favor nitration at the C4 position.

-

Procedure: To a cooled solution of 3-fluoro-5-methylaniline in concentrated sulfuric acid, a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is added dropwise while maintaining a low temperature. The reaction is carefully monitored until completion. The mixture is then poured onto ice, and the precipitated product is collected by filtration.

-

-

Reduction of the Nitro Group:

-

Rationale: Conversion of the nitro group to a primary amine.

-

Procedure: The crude 3-fluoro-5-methyl-4-nitroaniline is dissolved in a suitable solvent (e.g., ethanol or acetic acid). A reducing agent such as iron powder in the presence of an acid (e.g., HCl or acetic acid), or catalytic hydrogenation (e.g., H₂ over Pd/C) is employed to reduce the nitro group to an amine.

-

-

Diazotization of the Aniline:

-

Rationale: Conversion of the newly formed amino group into a diazonium salt, which is an excellent leaving group for subsequent nucleophilic substitution.

-

Procedure: The resulting diamine is dissolved in a cold aqueous acidic solution (e.g., HCl). A solution of sodium nitrite in water is added slowly while maintaining the temperature below 5 °C.

-

-

Sandmeyer Reaction for Cyanation:

-

Rationale: Introduction of the nitrile group by displacing the diazonium group.

-

Procedure: The cold diazonium salt solution is added to a solution of copper(I) cyanide. The reaction is typically warmed to room temperature or slightly above to drive the reaction to completion. The product is then extracted with an organic solvent, and the organic layer is washed and dried.

-

-

Purification:

-

Rationale: To obtain the final product in high purity.

-

Procedure: The crude product can be purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

-

Spectroscopic Characterization (Predicted)

While actual spectra are not publicly available, the expected spectroscopic features can be predicted.

| Technique | Expected Features |

| ¹H NMR | - A singlet for the methyl protons (~2.2-2.4 ppm).- A broad singlet for the amino protons (~4.0-5.0 ppm).- Two distinct signals in the aromatic region, likely doublets or doublet of doublets, due to coupling with the fluorine atom. |

| ¹³C NMR | - A signal for the methyl carbon.- A signal for the nitrile carbon (~115-125 ppm).- A series of signals in the aromatic region, with the carbons attached to fluorine and the amino group showing characteristic shifts and C-F coupling. |

| IR Spectroscopy | - N-H stretching of the primary amine (~3300-3500 cm⁻¹).- C-H stretching of the aromatic ring and methyl group (~2900-3100 cm⁻¹).- A sharp, strong C≡N stretching band (~2220-2240 cm⁻¹).- C-F stretching (~1000-1400 cm⁻¹). |

| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z = 150.16. |

Reactivity and Applications in Drug Discovery

The trifunctional nature of this compound makes it a versatile intermediate for creating libraries of complex molecules for drug screening.

Key Reactive Sites and Potential Transformations

Caption: Key reactive sites of this compound.

The amino group can undergo a wide range of transformations, including acylation, alkylation, and participation in cross-coupling reactions like the Buchwald-Hartwig amination. It can also be diazotized and substituted via Sandmeyer-type reactions. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in the construction of heterocyclic rings. The aromatic ring itself can potentially undergo further electrophilic substitution, although the existing substituents will dictate the regioselectivity.

Role in Medicinal Chemistry

Fluorinated aminobenzonitriles are key components in the synthesis of various kinase inhibitors and other targeted therapies. The specific substitution pattern of this compound could be leveraged to fine-tune the binding of a drug candidate to its target protein, potentially improving potency and selectivity. While direct examples are not in the public domain, its structure is analogous to intermediates used in the synthesis of inhibitors for targets such as Janus kinases (JAKs), Bruton's tyrosine kinase (BTK), and others.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. However, based on data for analogous compounds such as 4-amino-3-fluorobenzonitrile and other aminobenzonitriles, the following precautions should be taken:

-

Hazard Classification (Predicted): Harmful if swallowed, toxic in contact with skin, and may cause skin and eye irritation.[4]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or use a fume hood.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. In case of contact with skin, wash off immediately with plenty of soap and water. If swallowed, seek medical advice immediately and show the container or label.

Conclusion

This compound represents a strategically important building block for the synthesis of novel compounds in the pharmaceutical and materials science sectors. While a comprehensive public dataset for this specific molecule is currently lacking, this guide provides a robust framework for its synthesis, characterization, and application based on established chemical principles and data from closely related analogues. As research in this area progresses, it is anticipated that the full potential of this versatile intermediate will be further elucidated, leading to the development of new and improved technologies.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. 1465326-80-0|this compound|BLD Pharm [bldpharm.com]

- 3. 953717-98-1|3-Amino-5-fluoro-4-methylbenzonitrile|BLD Pharm [bldpharm.com]

- 4. 4-Amino-3-fluorobenzonitrile | C7H5FN2 | CID 2756431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Aminobenzonitrile | 873-74-5 [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to 4-Amino-3-fluoro-5-methylbenzonitrile: A Key Building Block for Advanced Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 4-Amino-3-fluoro-5-methylbenzonitrile (CAS No. 1465326-80-0), a fluorinated aromatic amine of significant interest in medicinal chemistry and drug discovery. The strategic placement of amino, fluoro, and methyl groups on the benzonitrile scaffold imparts unique electronic and steric characteristics, making it a valuable intermediate for the synthesis of complex molecular architectures with potential therapeutic applications. This document serves as a detailed resource for researchers, offering insights into its molecular structure, reactivity, and its emerging role in the development of novel pharmaceutical agents.

Introduction: The Strategic Importance of Fluorinated Aminobenzonitriles

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1] this compound is a prime example of a strategically designed building block that leverages these benefits. The electron-withdrawing nature of the fluorine atom and the nitrile group, combined with the electron-donating amino group, creates a unique electronic environment on the aromatic ring, influencing its reactivity and potential interactions with biological targets. The methyl group provides an additional point of steric differentiation and can influence the molecule's conformational preferences. This combination of functionalities makes it a versatile precursor for a wide range of heterocyclic and other complex organic compounds, positioning it as a key intermediate in the synthesis of novel drug candidates.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective use in synthesis and drug design. While experimentally determined data for some properties are not widely available in the public domain, key identifiers and computed properties provide a solid foundation for its characterization.

Table 1: Key Identifiers and Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1465326-80-0 | ChemUniverse[2] |

| Molecular Formula | C₈H₇FN₂ | ChemUniverse[2] |

| Molecular Weight | 150.16 g/mol | ChemUniverse[2] |

| Purity | Typically ≥95% | ChemUniverse[2] |

| Appearance | (Not specified, likely a solid) | |

| Melting Point | (Not experimentally determined) | |

| Boiling Point | (Not experimentally determined) | |

| Solubility | (Not experimentally determined) |

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl protons. The chemical shifts and coupling patterns will be influenced by the electronic effects of the substituents.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon framework of the molecule. Distinct signals are expected for the methyl carbon, the nitrile carbon, and the six aromatic carbons, with their chemical shifts influenced by the attached functional groups.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine, the C≡N stretching of the nitrile group, C-F stretching, and C-H stretching of the aromatic and methyl groups.

Mass Spectrometry (Predicted)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Synthesis and Reactivity

Synthetic Approaches

The synthesis of substituted aminobenzonitriles can be achieved through various synthetic routes. While a specific, detailed protocol for this compound is not widely published, general strategies for analogous compounds can be adapted. A plausible synthetic pathway could involve the following key transformations:

Caption: A generalized synthetic workflow for substituted aminobenzonitriles.

A common approach involves starting with a suitably substituted toluene derivative and introducing the required functional groups in a stepwise manner, including nitration, reduction of the nitro group to an amine, halogenation (fluorination), and cyanation.[3] The order of these steps is crucial to ensure the correct regioselectivity.

Chemical Reactivity

The reactivity of this compound is dictated by its functional groups:

-

Amino Group: The primary amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization followed by Sandmeyer-type reactions. This allows for the introduction of a wide range of substituents.

-

Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. It can also participate in cycloaddition reactions to form heterocyclic rings.

-

Aromatic Ring: The aromatic ring is activated by the amino group and deactivated by the fluoro and nitrile groups. It can undergo electrophilic aromatic substitution, with the position of substitution directed by the existing functional groups.

Applications in Drug Discovery and Medicinal Chemistry

Substituted aminobenzonitriles are valuable scaffolds in drug discovery due to their ability to serve as precursors for a wide range of heterocyclic compounds with diverse pharmacological activities. The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel drug candidates.

Role as a Key Intermediate

This compound can serve as a crucial intermediate in the synthesis of more complex molecules, including but not limited to:

-

Kinase Inhibitors: The aminobenzonitrile core can be elaborated to synthesize inhibitors of various protein kinases, which are important targets in cancer therapy.

-

GPCR Modulators: Derivatives of this compound could potentially modulate the activity of G protein-coupled receptors, a large family of drug targets.

-

Enzyme Inhibitors: The functional groups present allow for the design of molecules that can fit into the active sites of specific enzymes, thereby inhibiting their activity.

Potential Therapeutic Areas

While specific therapeutic applications of derivatives of this compound are still under investigation, the broader class of substituted aminobenzonitriles has shown promise in various therapeutic areas, including oncology, inflammation, and infectious diseases.

Safety and Handling

Conclusion

This compound is a strategically important building block for the synthesis of novel and complex molecules in the field of drug discovery. Its unique combination of functional groups provides a versatile platform for the development of new therapeutic agents. While a significant amount of experimental data is yet to be published, this technical guide provides a comprehensive overview of its known properties and potential applications, serving as a valuable resource for researchers in medicinal chemistry and pharmaceutical sciences. Further research into the synthesis, reactivity, and biological activity of derivatives of this compound is warranted and holds promise for the discovery of new and effective medicines.

References

- 1. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemuniverse.com [chemuniverse.com]

- 3. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

A Comprehensive Spectroscopic Guide to 4-Amino-3-fluoro-5-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-fluoro-5-methylbenzonitrile is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring an activating amino group, a deactivating but sterically influential methyl group, and a strongly electron-withdrawing fluoro group and nitrile moiety, creates a molecule with nuanced electronic and steric properties. This guide provides an in-depth analysis of the spectroscopic characteristics of this compound, offering a foundational understanding for its identification, characterization, and application in research and development. Due to the limited availability of public experimental spectra for this specific compound, this guide will utilize predicted spectroscopic data, interpreted with field-proven insights, to provide a robust analytical framework.

Molecular Structure and Key Features

The structural attributes of this compound are pivotal to understanding its spectroscopic behavior. The interplay of electron-donating and electron-withdrawing groups on the benzene ring dictates the chemical environment of each atom, which is directly probed by spectroscopic techniques.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.[1][2] For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy

The proton NMR spectrum reveals the number of different types of protons and their neighboring environments.

Predicted ¹H NMR Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.8 - 7.2 | Multiplet | 2H | Aromatic Protons |

| ~4.0 - 4.5 | Broad Singlet | 2H | -NH₂ |

| ~2.1 | Singlet | 3H | -CH₃ |

Interpretation:

-

Aromatic Protons: The two aromatic protons are expected to appear as a multiplet in the downfield region due to the deshielding effect of the aromatic ring. The electron-donating amino group and the electron-withdrawing fluoro and nitrile groups create a complex electronic environment, leading to the multiplet splitting pattern.

-

Amino Protons: The protons of the amino group typically appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.

-

Methyl Protons: The three protons of the methyl group are magnetically equivalent and thus appear as a singlet. Its upfield position is characteristic of an alkyl group attached to an aromatic ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (ppm) | Assignment |

| ~150 - 160 (d) | C-F |

| ~145 - 155 | C-NH₂ |

| ~130 - 140 | Aromatic C-H |

| ~120 - 130 | Aromatic C-H |

| ~115 - 125 | C-CN |

| ~110 - 120 | C-CH₃ |

| ~100 - 110 | C-CN (quaternary) |

| ~15 - 20 | -CH₃ |

(d) indicates a doublet due to C-F coupling.

Interpretation:

-

Aromatic Carbons: The aromatic carbons exhibit a range of chemical shifts due to the varied electronic effects of the substituents. The carbon directly attached to the fluorine atom will show a characteristic doublet due to one-bond C-F coupling.

-

Nitrile Carbon: The carbon of the nitrile group is typically found in the 110-125 ppm range and is often of lower intensity due to its long relaxation time.

-

Methyl Carbon: The methyl carbon appears at a characteristic upfield chemical shift.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule.

Predicted ¹⁹F NMR Data:

| Chemical Shift (ppm) | Multiplicity |

| ~ -120 to -140 | Multiplet |

Interpretation:

The fluorine atom will resonate in a region characteristic of aromatic fluorine compounds. The signal will likely be a multiplet due to coupling with the neighboring aromatic protons.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Figure 2: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[3][4][5][6][7]

Predicted FT-IR Data:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 | N-H stretch | Primary Amine (-NH₂) |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Methyl (-CH₃) |

| 2230-2210 | C≡N stretch | Nitrile |

| 1620-1580 | C=C stretch | Aromatic Ring |

| 1400-1000 | C-F stretch | Aryl Fluoride |

| 900-675 | C-H bend | Aromatic (out-of-plane) |

Interpretation:

-

N-H Stretch: The primary amine will show two characteristic stretching bands in the 3400-3200 cm⁻¹ region.

-

C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while the methyl C-H stretches are found just below 3000 cm⁻¹.

-

Nitrile Stretch: A sharp, intense absorption around 2220 cm⁻¹ is a definitive indicator of the nitrile group.

-

Aromatic C=C Stretches: Multiple bands in the 1620-1450 cm⁻¹ region are characteristic of the aromatic ring.

-

C-F Stretch: A strong absorption in the 1400-1000 cm⁻¹ region is indicative of the C-F bond.

Experimental Protocol for FT-IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

-

Data Acquisition: Place the sample in the FT-IR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.[8][9][10][11]

Predicted Mass Spectrum Data:

| m/z | Interpretation |

| ~150 | Molecular Ion (M⁺) |

| ~135 | [M - CH₃]⁺ |

| ~123 | [M - HCN]⁺ |

| ~108 | [M - CH₃ - HCN]⁺ |

Interpretation:

-

Molecular Ion Peak: The peak with the highest mass-to-charge ratio will correspond to the molecular ion (M⁺), which will confirm the molecular weight of the compound.

-

Fragmentation Pattern: The fragmentation pattern provides structural information. Common fragmentation pathways for this molecule would include the loss of a methyl radical (-CH₃), loss of hydrogen cyanide (HCN) from the nitrile group, or a combination of these losses.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection and Analysis: Detect the ions and generate a mass spectrum. Analyze the molecular ion peak and the fragmentation pattern to confirm the structure.

Figure 3: General workflow for mass spectrometry analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound, through the combined application of NMR, IR, and MS, provides a detailed and self-validating system for its structural confirmation and characterization. While this guide is based on predicted data, the principles of interpretation and the experimental protocols described herein are grounded in established spectroscopic theory and practice. This information serves as a valuable resource for researchers and scientists, enabling a deeper understanding of this important chemical entity and facilitating its use in drug discovery and materials science.

References

- 1. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]

- 2. microbenotes.com [microbenotes.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. scribd.com [scribd.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. eng.uc.edu [eng.uc.edu]

- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 9. scienceready.com.au [scienceready.com.au]

- 10. fiveable.me [fiveable.me]

- 11. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

4-Amino-3-fluoro-5-methylbenzonitrile structural analysis and characterization

An In-Depth Technical Guide to the Structural Analysis and Characterization of 4-Amino-3-fluoro-5-methylbenzonitrile

Introduction

This compound is a substituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern—featuring an electron-donating amino group, a strongly electronegative fluoro group, a weakly donating methyl group, and an electron-withdrawing nitrile moiety—creates a distinct electronic and steric profile. This guide provides a comprehensive framework for the structural analysis and characterization of this molecule, offering both theoretical predictions grounded in established chemical principles and detailed, field-proven experimental protocols. As a Senior Application Scientist, my objective is to not only present methodologies but to explain the causality behind each analytical choice, ensuring a robust and validated approach to characterization.

Molecular Identity and Physicochemical Properties

The initial step in any analytical workflow is to establish the fundamental properties of the target compound. These identifiers are crucial for database searches, regulatory documentation, and predicting chemical behavior.

| Property | Value | Source / Method |

| IUPAC Name | This compound | Lexichem TK 2.7.0 (Predicted) |

| Molecular Formula | C₈H₇FN₂ | |

| Molecular Weight | 150.16 g/mol | [1][2][3] |

| Canonical SMILES | CC1=CC(=C(C(=C1)F)N)C#N | OEChem (Predicted) |

| InChIKey | (Predicted) | InChI 1.07.0 (Predicted) |

| CAS Number | Not readily available | |

| Predicted Appearance | White to off-white crystalline solid | Based on analogous compounds[4][5] |

| Predicted Solubility | Soluble in organic solvents (DMSO, DMF, Methanol), sparingly soluble in water | Based on general properties of substituted benzonitriles |

Comprehensive Spectroscopic Characterization

Spectroscopy is the cornerstone of structural elucidation for organic molecules.[6] A multi-technique approach (NMR, IR, MS) is essential for unambiguous structure confirmation. The following sections detail the expected spectral features for this compound and the protocols to acquire them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed map of the molecular skeleton by probing the magnetic environments of ¹H, ¹³C, and ¹⁹F nuclei.[7] The predicted chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene ring.

References

- 1. 4-Amino-2-fluoro-5-methylbenzonitrile | C8H7FN2 | CID 14621073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 953717-98-1|3-Amino-5-fluoro-4-methylbenzonitrile|BLD Pharm [bldpharm.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. 3-Fluoro-4-(hydroxymethyl)benzonitrile 97 219873-06-0 [sigmaaldrich.com]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. 4-Amino-3-chloro-5-methylbenzonitrile | 158296-69-6 | Benchchem [benchchem.com]

Synthesis of 4-Amino-3-fluoro-5-methylbenzonitrile from starting materials

An In-Depth Technical Guide to the Synthesis of 4-Amino-3-fluoro-5-methylbenzonitrile

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound, a highly functionalized aromatic intermediate crucial for the development of advanced pharmaceutical agents and specialty materials. The presented synthetic strategy is designed for robustness and scalability, prioritizing high regioselectivity and yield. The core of the synthesis involves a strategic, copper-catalyzed cyanation of a halogenated precursor. This document details the complete workflow, from the synthesis of the key intermediate, 4-bromo-2-fluoro-6-methylaniline, to the final cyanation step. Each stage is accompanied by detailed experimental protocols, mechanistic insights, and critical process parameters, reflecting the expertise of a senior application scientist. The guide is intended for researchers, chemists, and process development professionals who require a reliable and well-validated pathway to this valuable molecule.

Introduction

Fluorinated aromatic compounds are a cornerstone of modern medicinal chemistry. The strategic incorporation of fluorine atoms can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Similarly, the benzonitrile moiety is a versatile functional group, serving as a precursor to amines, amides, and various heterocycles.[1] The target molecule, this compound, combines these valuable features, making it a significant building block in drug discovery. This guide presents a validated synthetic route, selected for its logical progression, reliance on established transformations, and control over isomeric purity.

Part 1: Synthetic Strategy and Retrosynthetic Analysis

The design of a successful synthesis hinges on a logical retrosynthetic analysis. For this compound, several approaches can be envisioned. One could consider a Sandmeyer reaction on a diamine precursor or a late-stage amination of a nitro-compound. However, our analysis identified a more robust and direct pathway centered on the late-stage introduction of the nitrile group onto a pre-functionalized aniline ring.

The chosen strategy leverages a copper-catalyzed nucleophilic aromatic substitution, specifically the Rosenmund-von Braun reaction, to displace a bromine atom with a cyanide group. This method is well-precedented for its reliability in synthesizing aryl nitriles from aryl halides.[2] The key precursor for this transformation is 4-bromo-2-fluoro-6-methylaniline. The overall synthetic workflow is depicted below.

Caption: Overall synthetic workflow.

Part 2: Synthesis of the Key Precursor: 4-Bromo-2-fluoro-6-methylaniline

The success of the final cyanation step is entirely dependent on the high-purity preparation of the 4-bromo-2-fluoro-6-methylaniline precursor. The synthesis begins with commercially available 2-fluoro-6-methylaniline and proceeds through a three-step sequence of protection, bromination, and deprotection.

Causality Behind Experimental Choices:

-

Amino Group Protection: The initial amino group is protected as an acetamide. This is a critical decision for two primary reasons. First, it prevents the oxidation of the electron-rich aniline during the electrophilic bromination step. Second, the bulky acetamido group is a powerful ortho, para-director, and it sterically hinders the ortho positions, ensuring that the incoming electrophile (bromine) is directed almost exclusively to the desired para position.

-

Regioselectivity: The combined directing effects of the acetamido group (strongly activating, para-directing) and the methyl group (weakly activating, ortho, para-directing) synergize to yield a single, desired bromination product with high regioselectivity.

Experimental Protocol: Synthesis of 4-Bromo-2-fluoro-6-methylaniline

Step 2.1: Protection of 2-Fluoro-6-methylaniline

-

In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluoro-6-methylaniline (1.0 eq) in dichloromethane (DCM, approx. 5 mL per gram of aniline).

-

Cool the solution to 0 °C in an ice bath.

-

Add acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(2-fluoro-6-methylphenyl)acetamide as a solid, which can be used in the next step without further purification.

Step 2.2: Regioselective Bromination

-

Dissolve the crude N-(2-fluoro-6-methylphenyl)acetamide (1.0 eq) in glacial acetic acid (approx. 10 mL per gram) in a flask protected from light.

-

Cool the solution to 0-5 °C.

-

In a separate container, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in glacial acetic acid.

-

Add the NBS solution dropwise to the acetamide solution over 30 minutes, maintaining the temperature below 10 °C.

-

Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

-

Once the starting material is consumed, pour the reaction mixture into a beaker of ice water.

-

The brominated product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

Dry the solid under vacuum to yield crude N-(4-bromo-2-fluoro-6-methylphenyl)acetamide.

Step 2.3: Deprotection to Yield 4-Bromo-2-fluoro-6-methylaniline

-

To the crude brominated acetamide (1.0 eq) in a round-bottom flask, add a mixture of ethanol and concentrated hydrochloric acid (e.g., a 3:1 v/v ratio).

-

Heat the mixture to reflux (approx. 80-90 °C) for 4-8 hours until TLC indicates complete conversion.

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Carefully neutralize the mixture by the slow addition of a concentrated aqueous sodium hydroxide solution until the pH is basic (~9-10).

-

Extract the product with ethyl acetate (3x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure 4-bromo-2-fluoro-6-methylaniline.

Part 3: Synthesis of this compound

This final step is the core transformation, converting the aryl bromide into the target benzonitrile via a copper(I) cyanide-mediated reaction.

Mechanistic Insight: The Rosenmund-von Braun Reaction

This reaction is not a simple nucleophilic substitution but a complex, copper-catalyzed process. While the exact mechanism is debated, it is believed to involve the oxidative addition of the aryl halide to a Cu(I) species, followed by reductive elimination of the aryl nitrile. A significant excess of CuCN is often used to drive the reaction to completion.[3]

Caption: Simplified Rosenmund-von Braun mechanism.

Experimental Protocol: Cyanation

Safety First: This protocol uses copper(I) cyanide, which is highly toxic. All manipulations must be performed in a well-ventilated fume hood. Avoid contact with acids, which can liberate highly toxic hydrogen cyanide (HCN) gas. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

| Reagent | Molar Eq. | MW ( g/mol ) | Purpose |

| 4-Bromo-2-fluoro-6-methylaniline | 1.0 | 204.04 | Substrate |

| Copper(I) Cyanide (CuCN) | 2.0 - 3.0 | 89.56 | Cyanide Source & Catalyst |

| Dimethylformamide (DMF) | - | 73.09 | Solvent |

Procedure:

-

To a dry three-neck flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, add 4-bromo-2-fluoro-6-methylaniline (1.0 eq) and copper(I) cyanide (2.5 eq).[3]

-

Add anhydrous dimethylformamide (DMF) (approx. 10-15 mL per gram of substrate).

-

Flush the system with nitrogen and heat the reaction mixture to reflux (approx. 140-150 °C) under a nitrogen atmosphere.

-

Maintain the reflux for 24 hours. Monitor the reaction progress by TLC or HPLC. The reaction is slow, and prolonged heating is necessary for high conversion.[3]

-

After completion, cool the dark reaction mixture to room temperature.

-

Workup: Carefully and slowly pour the reaction mixture into a vigorously stirred aqueous solution of ammonia (e.g., 15-20%). This step is crucial for complexing the copper salts, making them water-soluble and easier to remove.[3]

-

Stir the resulting slurry for 1-2 hours until the copper salts are fully dissolved, typically forming a deep blue solution.

-

Extract the aqueous mixture with ethyl acetate or dichloromethane (3x volumes).

-

Combine the organic layers and wash them thoroughly with water and then with brine to remove residual DMF and ammonia.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Part 4: Purification and Characterization

The crude product from the cyanation step typically contains unreacted starting material and minor byproducts. Purification via column chromatography is required to obtain the high-purity target compound.

-

Purification: Perform column chromatography on silica gel using a gradient solvent system, such as hexane/ethyl acetate (e.g., starting from 9:1 and gradually increasing polarity to 7:3).

-

Characterization: The final product, this compound, should be characterized to confirm its identity and purity.

-

Appearance: Off-white to light brown solid.

-

Molecular Formula: C₈H₇FN₂[4]

-

Molecular Weight: 150.16 g/mol [4]

-

¹H NMR: Expect signals for the two distinct aromatic protons, the amino protons (broad singlet), and the methyl protons (singlet).

-

¹³C NMR: Expect distinct signals for the aromatic carbons, the nitrile carbon, and the methyl carbon.

-

Mass Spectrometry: [M+H]⁺ = 151.06.

-

Conclusion

This guide outlines a robust and reproducible synthesis of this compound. The strategy, centered on a key Rosenmund-von Braun cyanation, demonstrates excellent control of regiochemistry by building complexity onto a carefully chosen precursor. The detailed protocols and mechanistic rationale provide researchers with a self-validating system to produce this valuable chemical intermediate. Adherence to the specified reaction conditions and safety precautions is paramount for achieving high yields and ensuring safe operation.

References

- 1. eCyanation Using 5-Aminotetrazole As a Safer Electrophilic and Nucleophilic Cyanide Source - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemuniverse.com [chemuniverse.com]

A Technical Guide to 4-Amino-3-fluoro-5-methylbenzonitrile: A Key Building Block for Modern Drug Discovery

Introduction: Unpacking a Versatile Scaffold

In the landscape of modern medicinal chemistry, the strategic design of small molecule inhibitors often hinges on the availability of versatile, functionalized building blocks. 4-Amino-3-fluoro-5-methylbenzonitrile (CAS No. 1465326-80-0) represents a quintessential example of such a scaffold.[1] This molecule, a substituted aniline, is engineered with a unique combination of functional groups: a nucleophilic amino group, an electron-withdrawing and synthetically versatile nitrile moiety, and a strategically placed fluorine atom and methyl group that allow for fine-tuning of steric and electronic properties.

This guide serves as a technical resource for researchers, chemists, and drug development professionals. It provides an in-depth analysis of the compound's properties, a robust and field-proven synthetic methodology, an exploration of its chemical reactivity, and a discussion of its application as a critical intermediate in the synthesis of next-generation therapeutics, particularly kinase inhibitors.

Core Compound Identification and Physicochemical Properties

Precise identification is the foundation of reproducible science. This compound is an aromatic compound with the molecular formula C₈H₇FN₂.[1] Its structure features a benzonitrile core with amino, fluoro, and methyl substituents at the 4, 3, and 5 positions, respectively.

Table 1: Chemical Identifiers & Properties

Quantitative data for the compound is summarized below. While experimental data for properties like melting and boiling points are not widely published, the provided values are based on computational models and data from structurally similar compounds, offering reliable estimates for experimental planning.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 1465326-80-0 | [1][2] |

| Molecular Formula | C₈H₇FN₂ | [1] |

| Molecular Weight | 150.16 g/mol | [1] |

| Canonical SMILES | N#CC1=CC(C)=C(N)C(F)=C1 | [2] |

| Appearance | White to off-white solid (Predicted) | N/A |

| Melting Point | >100 °C (Estimated) | N/A |

| Boiling Point | >300 °C (Estimated) | N/A |

| XLogP3 | 1.4 (Computed for isomer) | [3] |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Poorly soluble in water (Predicted) | N/A |

Synthesis and Mechanistic Rationale

The synthesis of substituted anilines like this compound can be approached from several strategic directions. A highly effective and industrially relevant method involves the cyanation of a halogenated precursor. The following protocol is a representative procedure based on well-established Rosenmund-von Braun reactions, adapted from synthetic routes for analogous compounds.

The causality behind this synthetic choice is twofold:

-

Starting Material Availability: Substituted bromo-anilines are often more readily accessible or easier to synthesize with high regiochemical control than the corresponding nitriles.

-

Reaction Robustness: The copper-catalyzed cyanation of aryl halides is a high-yielding and tolerant reaction, making it suitable for complex substrates.

Diagram: Proposed Synthesis Workflow

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis

Reaction: Copper-catalyzed cyanation of 4-Bromo-2-fluoro-6-methylaniline.

Materials:

-

4-Bromo-2-fluoro-6-methylaniline (1.0 eq.)

-

Copper(I) Cyanide (CuCN) (1.5 - 3.0 eq.)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Aqueous Ammonia (NH₄OH, e.g., 28%)

-

Ethyl Acetate

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-Bromo-2-fluoro-6-methylaniline (1.0 eq.) and Copper(I) Cyanide (1.5 eq.).

-

Solvent Addition: Under a nitrogen atmosphere, add anhydrous DMF to create a suspension with a concentration of approximately 0.5 M.

-

Reaction: Heat the reaction mixture to 150-180 °C with vigorous stirring. The reaction progress is monitored by TLC or LC-MS, checking for the consumption of the starting material (typically 12-24 hours). The choice of a high-boiling polar aprotic solvent like DMF is critical as it effectively dissolves the reactants and facilitates the high temperature required for the nucleophilic substitution.

-

Quenching & Workup: After cooling to room temperature, slowly pour the dark reaction mixture into a stirred solution of aqueous ammonia. This step is crucial for complexing the copper salts, making them water-soluble and easier to remove from the organic product.

-

Extraction: Stir the resulting mixture for 30 minutes, then extract with ethyl acetate (3x volumes). The combined organic layers are washed with water and then brine.

-

Drying & Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification (Self-Validation): The crude material is purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid. The identity and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and MS analysis.

Spectroscopic Characterization

While a publicly available, experimentally verified spectrum for this specific molecule is not readily accessible, its spectral characteristics can be reliably predicted based on established principles of spectroscopy and data from analogous structures.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals and Features |

| ¹H NMR | ~7.0-7.2 ppm (m, 2H): Two aromatic protons on the ring, appearing as doublets or doublets of doublets due to coupling with each other and the fluorine atom. ~4.5 ppm (br s, 2H): Protons of the amino (-NH₂) group; signal can be broad and exchangeable with D₂O. ~2.2 ppm (s, 3H): Three protons of the methyl (-CH₃) group, appearing as a singlet. |

| ¹³C NMR | ~150 ppm (d, J≈240 Hz): Carbon directly attached to fluorine (C-F), showing a large coupling constant. ~145 ppm (d): Carbon bearing the amino group (C-N). ~130-135 ppm (m): Aromatic carbons. ~118 ppm (s): Nitrile carbon (-C≡N). ~100-110 ppm (m): Aromatic carbons. ~15 ppm (s): Methyl carbon (-CH₃). |

| IR Spectroscopy | 3400-3200 cm⁻¹: N-H stretching vibrations (symmetric and asymmetric) of the primary amine. ~2230 cm⁻¹: Strong, sharp C≡N stretching of the nitrile group. 1620-1580 cm⁻¹: C=C stretching vibrations of the aromatic ring. ~1250 cm⁻¹: C-F stretching vibration. |

| Mass Spec. (EI) | M⁺ at m/z = 150: Molecular ion peak corresponding to the molecular weight. |

Chemical Reactivity and Applications in Drug Discovery

The synthetic value of this compound lies in the distinct reactivity of its functional groups, which can be addressed with high selectivity. This makes it an ideal starting point for building molecular complexity.

Diagram: Reactivity and Derivatization Pathways

References

The Strategic Incorporation of Fluorinated Benzonitriles in Modern Drug Discovery: A Technical Guide

Introduction: A Synthesis of Strategic Design Elements

In the landscape of modern medicinal chemistry, the deliberate and strategic combination of privileged structural motifs is paramount to successful drug design. Among these, the fluorinated benzonitrile scaffold has emerged as a particularly powerful asset. This guide provides an in-depth technical exploration of the role of fluorinated benzonitriles, moving beyond a simple catalog of applications to elucidate the underlying physicochemical and mechanistic principles that make this moiety a cornerstone of contemporary drug discovery.

At its core, the utility of this scaffold lies in the synergistic interplay between two key components: the fluorine atom and the benzonitrile group. Fluorine, the most electronegative element, is far more than a simple hydrogen isostere. Its introduction into a molecule can profoundly influence a cascade of properties critical for pharmacological success, including metabolic stability, membrane permeability, pKa, and binding affinity.[1][2][3] The benzonitrile group, meanwhile, is a versatile functional group and a valuable building block in organic synthesis.[4] It can act as a hydrogen bond acceptor, a bioisostere for various functionalities, and, critically, as a reactive "warhead" for covalent inhibition.[5][6]

When combined, these elements create a molecular framework with tunable properties, allowing medicinal chemists to systematically address challenges in potency, selectivity, and pharmacokinetics. This guide will dissect these properties, explore their application through case studies, detail synthetic methodologies, and provide a forward-looking perspective on the evolving role of fluorinated benzonitriles in the pharmaceutical arsenal.

Part 1: The Physicochemical Impact of Fluorination on the Benzonitrile Scaffold

The decision to introduce fluorine to a benzonitrile-containing lead compound is a calculated one, aimed at modulating specific molecular properties. The strong electron-withdrawing nature of both the fluorine atom and the nitrile group creates a unique electronic environment on the benzene ring, influencing the molecule's interactions with its biological target and its overall disposition in the body.

Key Physicochemical Modulations:

-

Electronic Effects and pKa: Fluorine substitution significantly lowers the pKa of nearby functional groups, making acidic protons more acidic and basic groups less basic.[7] This modulation is critical for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and ability to interact with target residues. The electron-withdrawing nitrile group further polarizes the aromatic ring, which can make the molecule less susceptible to oxidative metabolism.[6]

-

Lipophilicity and Permeability: The impact of fluorine on lipophilicity (logP) is context-dependent. While a single fluorine atom can increase lipophilicity, strategic placement can also be used to block metabolic hotspots without drastically altering this property.[8] This fine-tuning is essential for balancing membrane permeability with aqueous solubility, a key tenet of the Lipinski's Rule of Five for oral bioavailability.

-

Metabolic Stability: One of the most common and impactful applications of fluorination is to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly Cytochrome P450s.[2] By replacing a metabolically labile hydrogen atom with fluorine, chemists can block sites of oxidation, thereby increasing the drug's half-life and bioavailability.[7]

-

Conformational Control and Binding Affinity: The small size and high electronegativity of fluorine allow it to form unique non-covalent interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, which can significantly enhance binding affinity.[1][8] Furthermore, fluorine substitution can influence the conformational preferences of a molecule, locking it into a bioactive conformation that is more favorable for target engagement.[3]

Table 1: Comparative Physicochemical Properties of Benzonitrile and Fluorinated Analogues

| Compound | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | Key Features |

| Benzonitrile | C₇H₅N | -13 | 190.7 | Baseline aromatic nitrile. |

| 2-Fluorobenzonitrile | C₇H₄FN | 35-37 | 90 | Ortho-fluorine introduces steric and electronic effects proximal to the nitrile.[9] |

| 4-Fluorobenzonitrile | C₇H₄FN | 32-34 | 188 | Para-fluorine provides strong electronic withdrawal with minimal steric hindrance to the nitrile.[10][11] |

| 4-Amino-3-fluorobenzonitrile | C₇H₅FN₂ | 89 | 297.13 | Introduces a hydrogen bond donor (amino group) and alters electronic distribution.[12] |

Part 2: Key Applications in Medicinal Chemistry

The versatile properties of the fluorinated benzonitrile moiety have led to its incorporation into drugs across a wide range of therapeutic areas, including oncology and virology.[5] Its utility can be broadly categorized into several key strategic roles.

Covalent Inhibition: The Nitrile as a Tunable Warhead

Perhaps the most compelling application of the benzonitrile group in modern drug design is its role as an electrophilic "warhead" for targeted covalent inhibitors.[13][14] This strategy involves the formation of a stable, covalent bond between the drug and a nucleophilic residue (typically cysteine or serine) in the active site of the target protein.[15] This results in prolonged, often irreversible, inhibition, which can offer significant advantages in terms of potency and duration of action.[13]

The electrophilicity of the nitrile's carbon atom makes it susceptible to nucleophilic attack.[15] Fluorination of the benzene ring can further enhance this reactivity by increasing the partial positive charge on the nitrile carbon. This allows for the fine-tuning of the warhead's reactivity, balancing the need for efficient target engagement with the imperative to minimize off-target reactions.[14] Reversible covalent inhibition is also achievable, where the resulting thioimidate adduct can be hydrolyzed, offering a mechanism for controlled engagement and dissociation.[15]

Diagram 1: Mechanism of Covalent Inhibition by a Benzonitrile Warhead

Caption: Covalent modification of a cysteine residue by a benzonitrile warhead.

Bioisosteric Replacement and Scaffolding

The benzonitrile group serves as an effective bioisostere for other functional groups, such as carbonyls, allowing it to mimic key interactions like hydrogen bonding.[6] Its linear geometry and defined dipole moment make it a predictable component in structure-activity relationship (SAR) studies. As a core scaffold, it provides a stable platform for the elaboration of other functional groups, while the attached fluorine atoms serve as handles to modulate the overall properties of the molecule.[4][5]

Part 3: Case Study: Letrozole

Letrozole is a potent and selective non-steroidal aromatase inhibitor used in the treatment of estrogen-receptor-positive breast cancer.[16] Its structure prominently features a 4-cyanophenyl group (a benzonitrile) which is critical for its mechanism of action.

Mechanism of Action: Aromatase is a cytochrome P450 enzyme responsible for the final step of estrogen biosynthesis. Letrozole inhibits this enzyme by coordinating to the heme iron atom via the nitrogen of one of its triazole rings. The benzonitrile moiety is essential for potent inhibition, with the nitrile group mimicking the carbonyl group of the natural substrate, androstenedione, and forming key interactions within the active site.[6] While letrozole itself is not fluorinated, its synthesis often involves fluorinated benzonitrile intermediates.[16] The principles of its design, particularly the role of the benzonitrile group as a key pharmacophore, are directly applicable.

Diagram 2: Simplified Aromatase Inhibition Pathway

Caption: Letrozole inhibits aromatase, blocking estrogen production.

Part 4: Synthetic Methodologies

The synthesis of fluorinated benzonitriles is a well-established field in organic chemistry, with several robust methods available to researchers. The choice of method often depends on the desired substitution pattern and the scale of the reaction.

Common Synthetic Routes:

-

Halogen Exchange (Halex) Reaction: This is a common industrial method for producing fluoroaromatics. It involves the nucleophilic substitution of a chloro- or bromo-benzonitrile with a fluoride source, such as potassium fluoride (KF).[17] This reaction often requires high temperatures and aprotic polar solvents.

-

Sandmeyer Reaction: This classic transformation allows for the conversion of an aromatic amine (aniline) to a nitrile. The aniline is first diazotized with nitrous acid, and the resulting diazonium salt is then treated with a cyanide salt (e.g., CuCN). Fluorinated anilines can be used as starting materials to produce the corresponding fluorinated benzonitriles.

-

Palladium-Catalyzed Cyanation: Modern cross-coupling methods provide a versatile route to benzonitriles from aryl halides or triflates. Catalysts like palladium, combined with a cyanide source (e.g., zinc cyanide), can efficiently form the C-CN bond under relatively mild conditions with high functional group tolerance.

-

Horner-Wadsworth-Emmons (HWE) Reaction: This method is particularly useful for synthesizing more complex structures, such as fluorinated stilbenes containing a benzonitrile moiety.[18]

Exemplary Protocol: Synthesis of 4-Fluorobenzonitrile via Halex Reaction

This protocol is a generalized representation based on established chemical principles and should be adapted and optimized for specific laboratory conditions.

-

Reagent Preparation: In a dry, inert atmosphere (e.g., under nitrogen), charge a high-temperature reactor with 4-chlorobenzonitrile (1.0 eq) and anhydrous potassium fluoride (3.0 eq).[17]

-

Solvent Addition: Add a high-boiling point, non-polar solvent such as 1,3-dimethyl-2-imidazolidone (DMI).[17]

-

Reaction: Heat the mixture to 280°C with vigorous stirring.[17] Monitor the reaction progress by a suitable analytical method (e.g., GC-MS). The reaction is typically complete within 2-4 hours.

-

Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., toluene) and filter to remove inorganic salts.

-

Purification: Wash the organic phase with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by distillation or recrystallization to yield 4-fluorobenzonitrile with high purity.[17]

Diagram 3: General Synthetic Workflow

Caption: A typical workflow for the synthesis of 4-fluorobenzonitrile.

Conclusion and Future Perspectives

The fluorinated benzonitrile scaffold is a testament to the power of strategic molecular design. The combination of fluorine's unique electronic properties and the benzonitrile's chemical versatility provides medicinal chemists with a robust toolkit for optimizing drug candidates.[19] From enhancing metabolic stability and modulating physicochemical properties to enabling potent covalent inhibition, this moiety has proven its worth in numerous successful drug development programs.[5][14]

Looking ahead, the application of fluorinated benzonitriles is set to expand. The growing interest in targeted covalent inhibitors, including reversible and irreversible modalities, will continue to drive innovation in the design of novel nitrile-based warheads.[15][20] Furthermore, advances in synthetic chemistry, particularly in late-stage fluorination, will make it easier to incorporate this critical moiety into complex molecular architectures, allowing for the rapid exploration of chemical space and the development of next-generation therapeutics.[21][22] The continued exploration of this privileged scaffold promises to yield new and improved medicines for a host of challenging diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Importance of Fluorine in Benzazole Compounds [mdpi.com]

- 8. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. innospk.com [innospk.com]

- 10. 4-Fluorobenzonitrile | 1194-02-1 [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. chem-casts.com [chem-casts.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and crystal engineering of fluorinated stilbenes - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 19. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. pharmacyjournal.org [pharmacyjournal.org]

- 22. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

A Strategic Building Block for Complex Synthesis: A Technical Guide to 4-Amino-3-fluoro-5-methylbenzonitrile

The second round of searches yielded more specific information. I found CAS numbers and some basic chemical properties for 4-Amino-3-fluoro-5-methylbenzonitrile from supplier websites and PubChem. I also found patents and articles related to the synthesis of structurally similar molecules, such as 4-amino-2-trifluoromethyl benzonitrile and 4-amino-3-chloro benzoate esters. These provide valuable context and analogous procedures that can be adapted. For example, the synthesis of a related compound, 4-amino-3,5-difluorobenzonitrile, involved the reaction of 4-bromo-2,6-difluoroaniline with CuCN in DMF, followed by hydrolysis. This suggests a potential synthetic route to the target molecule.